N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

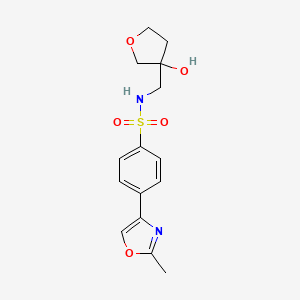

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a 2-methyloxazol-4-yl group at the para position and a 3-hydroxytetrahydrofuran-3-ylmethyl moiety at the sulfonamide nitrogen.

Properties

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S/c1-11-17-14(8-22-11)12-2-4-13(5-3-12)23(19,20)16-9-15(18)6-7-21-10-15/h2-5,8,16,18H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMWLWQYUPMWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCOC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing existing research findings, case studies, and data to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₅H₁₈N₂O₃S

- Molecular Weight : 306.38 g/mol

Structural Components

- 3-Hydroxytetrahydrofuran : A five-membered cyclic ether known for its role as a pharmaceutical intermediate.

- 2-Methyloxazole : A heterocyclic compound that contributes to the compound's biological properties.

- Benzenesulfonamide : A functional group that enhances the compound's solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

Antitumor Activity

The compound's structure suggests potential antitumor activity, akin to other benzenesulfonamide derivatives. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including DNA damage and cell cycle arrest.

Table 1: Comparative Antitumor Activity of Sulfonamide Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(4-Aminobenzenesulfonamide) | 15 | Inhibition of dihydropteroate synthase |

| This compound | TBD | Potential apoptosis induction |

| N-(2-Methylbenzenesulfonamide) | 20 | Cell cycle arrest |

Anti-inflammatory Activity

The presence of the methyloxazole moiety may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting a possible therapeutic application in inflammatory diseases.

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of sulfonamide derivatives, including this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines. Preliminary results indicated that the compound exhibited moderate cytotoxicity, warranting further investigation into its mechanism of action.

Case Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. The results highlighted favorable bioavailability and a relatively short half-life, suggesting potential for therapeutic use with appropriate dosing strategies.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Sulfonamide Derivatives

Key Observations :

- Oxazole vs. Thiazole/Isoxazole : The target’s 2-methyloxazol-4-yl group differs from thiazole () and isoxazole () analogs. Thiazole’s sulfur atom enhances π-acceptor properties, while isoxazole’s oxygen may alter hydrogen-bonding interactions .

- Hydrophilic Moieties : The 3-hydroxytetrahydrofuran group in the target improves hydrophilicity compared to lipophilic benzhydryl/fluorophenyl groups in , which may influence membrane permeability .

Table 2: Comparative Physicochemical Data

Key Findings :

- Melting Points : Bulkier substituents (e.g., benzhydrylpiperazine in ) correlate with higher melting points (up to 230°C) due to crystallinity, whereas the target’s hydroxyl group may reduce melting temperature .

- Bioactivity : The antimicrobial activity of –5’s oxazole derivative suggests the target’s oxazole moiety may similarly target microbial enzymes (e.g., dihydropteroate synthase) . However, the hydroxyl group could enhance solubility and reduce toxicity compared to chlorophenyl/thiazole analogs in .

Q & A

Basic: What are the key synthetic strategies for preparing N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide?

Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Functionalization of the tetrahydrofuran ring to introduce the hydroxymethyl group, often via nucleophilic substitution or oxidation-reduction sequences.

- Step 2: Coupling of the oxazole moiety (2-methyloxazol-4-yl) to the benzene ring using Suzuki-Miyaura cross-coupling or direct alkylation.

- Step 3: Sulfonamide formation via reaction of the sulfonyl chloride intermediate with the hydroxytetrahydrofuran-methylamine derivative.

Reactions are monitored by TLC , NMR (for regiochemical confirmation), and mass spectrometry (for molecular weight validation) .

Advanced: How can reaction conditions be optimized to minimize side products during sulfonamide bond formation?

Answer:

- Solvent selection: Use anhydrous dichloromethane or DMF to stabilize intermediates and reduce hydrolysis.

- Temperature control: Maintain 0–5°C during sulfonyl chloride activation to prevent dimerization.

- Catalysts: Employ DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency.

- Inert atmosphere: Conduct reactions under nitrogen/argon to avoid moisture-induced degradation .

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR: Assign signals for the hydroxytetrahydrofuran (δ ~3.5–4.5 ppm for hydroxyl and methylene protons) and oxazole (δ ~6.5–7.5 ppm for aromatic protons).

- HRMS: Validate molecular formula (e.g., [M+H]+ peak matching theoretical mass).

- IR spectroscopy: Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Advanced: How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Answer:

- Single-crystal X-ray diffraction (SCXRD): Use SHELXL for refinement to determine bond angles, torsional conformations, and hydrogen-bonding networks.

- ORTEP-III : Generate thermal ellipsoid plots to visualize electron density mismatches.

- Validation: Cross-check with DFT calculations (e.g., Gaussian) to reconcile discrepancies in stereochemistry or tautomerism .

Basic: What biological assays are suitable for preliminary activity screening of this compound?

Answer:

- Enzyme inhibition assays: Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using spectrophotometric monitoring of CO₂ hydration.

- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Microbial susceptibility testing: Agar dilution methods against Gram-positive/negative bacteria .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

- Analog synthesis: Modify substituents on the oxazole (e.g., replace methyl with halogens) or tetrahydrofuran (e.g., introduce sp³-hybridized groups).

- Pharmacophore mapping: Use MOE or Schrödinger to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen).

- In vivo validation: Test lead analogs in zebrafish or murine models for bioavailability and toxicity .

Basic: How can stability studies be conducted under varying pH and temperature conditions?

Answer:

- pH stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation.

- Thermal stability: Use TGA/DSC to monitor decomposition temperatures.

- Light sensitivity: Expose to UV-Vis light (254–365 nm) and track photodegradation via LC-MS .

Advanced: What computational tools are recommended for predicting metabolic pathways?

Answer:

- CYP450 metabolism prediction: Use StarDrop or MetaSite to identify likely oxidation sites (e.g., tetrahydrofuran ring).

- Metabolite identification: Combine in silico tools (e.g., GLORYx) with HRMS/MS for fragment pattern matching.

- Docking studies: Simulate interactions with hepatic enzymes (e.g., CYP3A4) using AutoDock Vina .

Basic: How can impurities be detected and quantified during synthesis?

Answer:

- HPLC-PDA: Use C18 columns (ACN/water gradient) with UV detection at 220–280 nm.

- LC-MS/MS: Identify low-abundance impurities via fragmentation patterns.

- NMR spiking: Add authentic standards to reaction mixtures to confirm impurity structures .

Advanced: What strategies address low crystallinity in X-ray diffraction studies?

Answer:

- Crystal engineering: Co-crystallize with carboxylic acids (e.g., fumaric acid) to enhance lattice stability.

- High-throughput screening: Use Crystal16 to test >100 solvent combinations for optimal crystal growth.

- Cryocooling: Mount crystals in Paratone-N oil at 100 K to reduce thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.